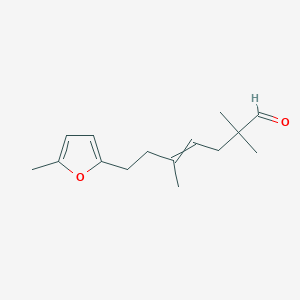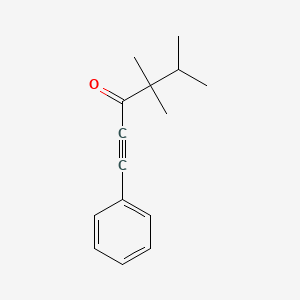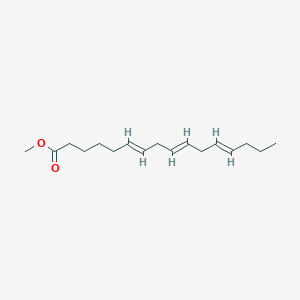
methyl (6E,9E,12E)-hexadeca-6,9,12-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hexadeca-6,9,12-trienoate is a chemical compound classified as an unsaturated fatty acid ester. It has the molecular formula C17H28O2 and a molecular weight of 264.4 g/mol. This compound is characterized by the presence of three conjugated double bonds at positions 6, 9, and 12 in the hexadecenoic acid chain, making it a trienoate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexadeca-6,9,12-trienoate can be synthesized through various organic synthesis methods. One common approach involves the esterification of hexadeca-6,9,12-trienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl hexadeca-6,9,12-trienoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient separation techniques ensures the production of high-quality methyl hexadeca-6,9,12-trienoate.
Chemical Reactions Analysis
Types of Reactions
Methyl hexadeca-6,9,12-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides and hydroxylated esters.
Reduction: Saturated methyl hexadecanoate.
Substitution: Functionalized esters with various substituents.
Scientific Research Applications
Methyl hexadeca-6,9,12-trienoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry for gas chromatography and mass spectrometry.
Biology: The compound is studied for its role in biological membranes and its potential effects on cell signaling pathways.
Medicine: Research explores its potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of methyl hexadeca-6,9,12-trienoate involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to participate in redox reactions, influencing oxidative stress and inflammatory responses. It may also modulate the activity of enzymes involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Methyl hexadeca-6,9,12-trienoate can be compared with other unsaturated fatty acid esters, such as:
Methyl linoleate: Contains two double bonds and is less conjugated than methyl hexadeca-6,9,12-trienoate.
Methyl oleate: Contains a single double bond, making it less reactive in redox reactions.
Methyl arachidonate: Contains four double bonds, providing higher reactivity but also increased susceptibility to oxidation.
The uniqueness of methyl hexadeca-6,9,12-trienoate lies in its specific pattern of conjugated double bonds, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H28O2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
methyl (6E,9E,12E)-hexadeca-6,9,12-trienoate |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9,11-12H,3-4,7,10,13-16H2,1-2H3/b6-5+,9-8+,12-11+ |
InChI Key |
WLXWGAMHBLPVNB-XSHSMGBESA-N |
Isomeric SMILES |
CCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC |
Canonical SMILES |
CCCC=CCC=CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
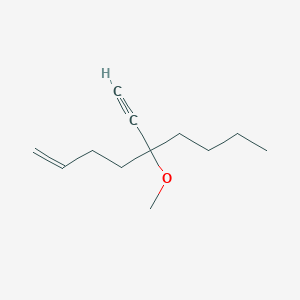
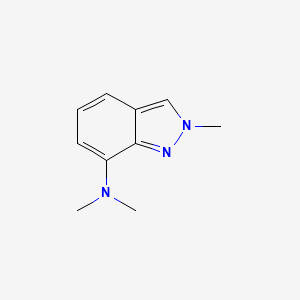
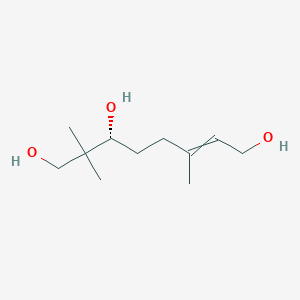
![2-(Difluoromethyl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14197829.png)
![L-Histidyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B14197835.png)
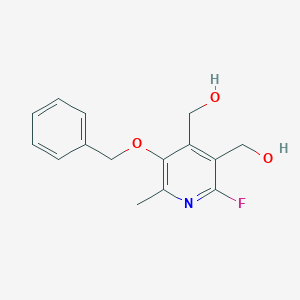
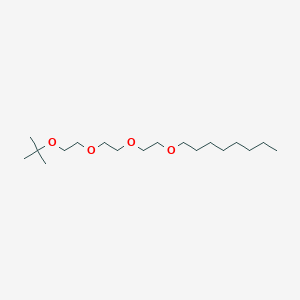
![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)
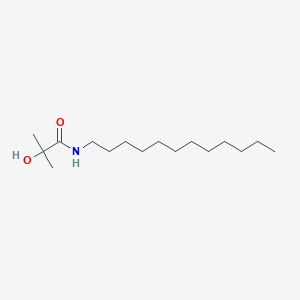
![2-[5-(7-Phenylheptane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14197861.png)
